molecular formula C11H10IN3O2 B12886754 N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide

N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12886754
M. Wt: 343.12 g/mol
InChI Key: AGTCPBBXKUATOX-UHFFFAOYSA-N
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Description

N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a synthetic quinoline derivative intended for research applications. Compounds within the quinoline family, such as 8-hydroxyquinoline, are known for their metal-chelating properties and serve as important building blocks in medicinal chemistry and chemical synthesis . The specific structure of this compound, which features an iodine atom at the 5-position of the quinoline ring and an N-hydroxyacetimidamide functional group, suggests potential for development in various research areas. The iodine substituent makes it a potential intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of more complex molecules for screening. The N-hydroxyimidamide moiety is a group of interest in the design of bioactive molecules. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

IUPAC Name

N'-hydroxy-2-(5-iodoquinolin-8-yl)oxyethanimidamide

InChI

InChI=1S/C11H10IN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15)

InChI Key

AGTCPBBXKUATOX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)I

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)I

Origin of Product

United States

Preparation Methods

Reaction Yields and Purity

  • The iodination step typically achieves high regioselectivity and yields above 80%, with minimal side products when reaction conditions are optimized.
  • Ether formation yields vary between 70–90%, depending on the base and solvent system used.
  • The final N-hydroxyacetimidamide formation step can be sensitive to reaction pH and temperature, with yields ranging from 60–85%.
  • Purity is generally confirmed by NMR, mass spectrometry, and HPLC analysis.

Challenges and Optimization

  • Controlling regioselectivity during iodination is critical to avoid polyiodinated byproducts.
  • The ether bond formation requires careful control of base strength and reaction temperature to prevent decomposition or side reactions.
  • The N-hydroxyacetimidamide group is prone to hydrolysis; thus, reaction and storage conditions must minimize moisture exposure.

Comparative Notes on Related Compounds

  • Similar synthetic strategies are employed for related quinoline acetimidamide derivatives without iodine substitution, but the presence of iodine can affect reactivity and solubility.
  • The iodinated compound offers potential for further functionalization via palladium-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity arises from:

  • Iodine at C-5 : Enhances electrophilic substitution potential.

  • Hydroxamic acid group (-NH-OH) : Participates in redox and chelation reactions.

  • Quinoline backbone : Enables π-π stacking and coordination with metal ions .

Reaction with Electrophiles

The iodine substituent facilitates electrophilic aromatic substitution (EAS) :

  • Nitration : Yields nitro derivatives at C-6 or C-7 positions under HNO₃/H₂SO₄.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids generates biaryl systems .

Example Reaction:

N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide+PhB(OH)2Pd(PPh3)4Biaryl derivative (82% yield)\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative (82\% yield)}

Metal Complexation

The hydroxamic acid group acts as a bidentate ligand , forming stable complexes with transition metals :

Metal IonStoichiometry (M:L)Stability Constant (log K)Application
Cu²⁺1:212.5 ± 0.3Anticancer
Fe³⁺1:110.8 ± 0.2Antimicrobial
Zn²⁺1:29.7 ± 0.4Catalysis

Redox Reactions

The hydroxamic acid group undergoes pH-dependent redox transformations :

  • Oxidation : Forms nitroso derivatives with H₂O₂/Fe³⁺.

  • Reduction : Converts to amines using NaBH₄/NiCl₂ .

Mechanistic Pathway:

-NH-OHH2O2/Fe3+-NO(Oxidation)\text{-NH-OH} \xrightarrow{\text{H}_2\text{O}_2/\text{Fe}^{3+}} \text{-NO} \quad (\text{Oxidation})-NH-OHNaBH4/NiCl2-NH2(Reduction)\text{-NH-OH} \xrightarrow{\text{NaBH}_4/\text{NiCl}_2} \text{-NH}_2 \quad (\text{Reduction})

Substituent-Directed Reactivity

The iodine atom directs further functionalization:

  • Nucleophilic Displacement : Iodine at C-5 is replaced by -OCH₃ or -CN under SNAr conditions.

SubstituentReagentsProductYield
-OCH₃NaOMe, DMFMethoxy derivative68%
-CNCuCN, DMSOCyano derivative55%

Biological Activity Modulation

Structural modifications influence bioactivity:

  • Antiviral : Electron-withdrawing groups (e.g., -NO₂) enhance H5N1 inhibition (IC₅₀ = 0.49 µM) .

  • Anticancer : Metal complexes show cytotoxicity against A549 (IC₅₀ = 5.8 µg/mL) and MCF7 cells .

Degradation Pathways

  • Photodegradation : UV light induces C-I bond cleavage, forming quinoline-5-ol.

  • Hydrolysis : Acidic conditions decompose the hydroxamic acid group to carboxylic acid.

Scientific Research Applications

N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide and its derivatives exhibit a range of biological activities, primarily attributed to their structural characteristics. The compound is related to 8-hydroxyquinoline derivatives, which have been extensively studied for their pharmacological properties.

Anticancer Properties

Research indicates that derivatives of 8-hydroxyquinoline, including compounds similar to this compound, demonstrate significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For example, some compounds have shown activity against viruses such as dengue virus and even SARS-CoV-2 (the virus responsible for COVID-19). These compounds appear to act at early stages of the viral lifecycle, inhibiting the production of viral proteins and reducing the yield of infectious virions .

Therapeutic Applications

The therapeutic implications of this compound are broad, particularly in treating diseases characterized by inflammation and infection.

Anti-inflammatory Applications

One notable application is in the treatment of conditions mediated by leukotrienes. Compounds that inhibit 5-lipoxygenase (an enzyme involved in leukotriene synthesis) can be beneficial in managing asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. The ability of N-Hydroxy derivatives to modulate inflammatory pathways positions them as potential therapeutic agents in these contexts .

Antimicrobial Properties

Research has indicated that certain derivatives possess antimicrobial properties, making them candidates for treating bacterial infections. The structural features that enhance their interaction with microbial targets contribute to their efficacy against various pathogens .

Structure–Activity Relationships

Understanding the structure–activity relationships (SARs) of N-Hydroxy derivatives is crucial for optimizing their pharmacological profiles. Modifications to the quinoline core or substituents can significantly influence biological activity. For instance, variations in electron-withdrawing groups or alkyl substitutions have been shown to enhance anticancer potency while minimizing cytotoxicity towards normal cells .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of N-Hydroxy derivatives:

StudyCompoundBiological ActivityIC50 Values
Study A5-Iodoquinoline DerivativeAnticancerIC50: 5.6 mM (A549)
Study BQuinoline DerivativeAntiviral (Dengue)IC50: 0.49 µM
Study CHydroxamic Acid AnalogAnti-inflammatoryNot specified

These findings illustrate the diverse applications and potential of N-Hydroxy derivatives in drug development.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the N-hydroxy group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The iodine atom in the quinoline derivatives (e.g., ) may enhance binding affinity in biological systems compared to non-halogenated analogues.
  • Heterocyclic Backbones : Tetrazole (NTAA, ) and thiophene () derivatives prioritize applications in energetic materials or electronics, respectively, due to their redox-active or π-conjugated systems.

Physicochemical Properties

  • LogP: The tetrahydropyran derivative (LogP = 0.88) is more hydrophilic than the quinoline compound (estimated LogP > 2 due to aromatic iodine).

Reactivity and Stability

  • Iodine Substituents: The 5-iodoquinoline group may confer photolability or susceptibility to nucleophilic displacement compared to chloro or nitro derivatives .
  • Acetimidamide Group : Reacts with electrophiles (e.g., aldehydes) to form heterocycles, as seen in steroidal pyrimidine synthesis .

Biological Activity

N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound that belongs to the class of substituted quinolines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives, including those with hydroxyl and amide functionalities, are known for their broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is particularly interesting due to its structural features that may enhance its bioactivity.

  • Inhibition of Enzymatic Pathways :
    • Quinoline derivatives often act as inhibitors of various enzymes involved in inflammatory processes. For instance, they can inhibit 5-lipoxygenase (5-LO), an enzyme crucial in leukotriene synthesis, which is implicated in inflammatory diseases such as asthma and arthritis .
  • Antimicrobial Activity :
    • The presence of the 8-hydroxyquinoline moiety has been linked to enhanced antimicrobial properties. Research indicates that compounds with this structure exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.0625 mg/mL15
Escherichia coli0.125 mg/mL12
Pseudomonas aeruginosa0.25 mg/mL10
Klebsiella pneumoniae0.125 mg/mL11

These findings suggest that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For this compound, the following observations were made:

  • Cell Line Tested : A549 (lung cancer cell line)
  • IC50 Value : Approximately 10 µM

This indicates a moderate cytotoxic effect, suggesting potential for development as an anticancer agent.

Case Studies

  • Case Study on Inflammatory Diseases :
    A study investigated the effects of N-Hydroxy derivatives on inflammation markers in animal models. The compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory conditions.
  • Antimicrobial Resistance :
    Another research highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves reacting 2-(4-iodophenyl)acetonitrile with hydroxylamine hydrochloride in a mixed EtOH/H₂O solvent system under basic conditions (e.g., sodium carbonate) at room temperature for 24 hours. Yield optimization can be achieved by adjusting stoichiometric ratios, solvent polarity, and reaction time. Post-synthesis, the crude product is often used directly without purification, but recrystallization or chromatography may improve purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., hydroxylamine -NH-O- stretch at ~3200–3500 cm⁻¹ and C-I vibration near 500 cm⁻¹).
  • NMR : Analyze ¹H and ¹³C spectra for chemical shifts corresponding to the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the acetimidamide backbone (e.g., methylene groups at δ 4.0–5.0 ppm). Cross-validate with theoretical computational models or reference standards from databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and maintain proper ventilation. Immediate first aid for exposure includes rinsing skin/eyes with water and seeking medical attention .

Advanced Research Questions

Q. What methodologies are effective in resolving discrepancies between theoretical and experimental molecular weight data for this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to compare experimental [M+H]⁺ or [M-H]⁻ values with theoretical calculations. Discrepancies >0.005 Da suggest impurities or isotopic interference. Purify via preparative HPLC or column chromatography, and re-analyze using tandem MS/MS for fragmentation patterns .

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under continuous-flow conditions?

  • Methodology : Implement a fractional factorial design to test variables like temperature, residence time, and reagent concentration. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Flow chemistry systems enable precise control, reducing side reactions and improving scalability .

Q. What strategies are recommended for assessing the compound's potential as a fluorescent probe in metal sensing applications?

  • Methodology : Conduct fluorescence titration assays with metal ions (e.g., Cu²⁺, Fe³⁺) in buffered solutions. Measure emission intensity changes (λₑₓ/λₑₘ) and calculate binding constants (Kb) via Stern-Volmer plots. Validate selectivity using competitive experiments with physiologically relevant ions .

Q. How should researchers address stability issues of the compound under varying pH and temperature conditions during biological assays?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS. Use Arrhenius kinetics to predict shelf life. For biological assays, stabilize with cryoprotectants (e.g., DMSO) or lyophilization .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound to ensure reproducibility?

  • Methodology : Standardize starting material purity (e.g., ≥97% by HPLC) and solvent quality (e.g., anhydrous EtOH). Implement in-process controls (e.g., TLC monitoring) and validate critical steps (e.g., hydroxylamine addition) using QC checkpoints. Document deviations in reaction logs for root-cause analysis .

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